Tert-butyl 4-(3-methylpyridin-2-yl)-1,4-diazepane-1-carboxylate

Catalog No.
S3458552
CAS No.
946386-09-0
M.F
C16H25N3O2
M. Wt
291.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 4-(3-methylpyridin-2-yl)-1,4-diazepane-...

CAS Number

946386-09-0

Product Name

Tert-butyl 4-(3-methylpyridin-2-yl)-1,4-diazepane-1-carboxylate

IUPAC Name

tert-butyl 4-(3-methylpyridin-2-yl)-1,4-diazepane-1-carboxylate

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

InChI

InChI=1S/C16H25N3O2/c1-13-7-5-8-17-14(13)18-9-6-10-19(12-11-18)15(20)21-16(2,3)4/h5,7-8H,6,9-12H2,1-4H3

InChI Key

QHKLWSXPWFRVRQ-UHFFFAOYSA-N

SMILES

CC1=C(N=CC=C1)N2CCCN(CC2)C(=O)OC(C)(C)C

Canonical SMILES

CC1=C(N=CC=C1)N2CCCN(CC2)C(=O)OC(C)(C)C
  • Medicinal Chemistry: Diazepane derivatives have been investigated for their potential medicinal properties, including as anticonvulsants, anxiolytics, and analgesics PubChem, Tert-butyl 3-Methyl-1,4-Diazepane-1-Carboxylate: .
  • Material Science: Some diazepanes have been studied for their potential applications in material science, such as components in ion conductors or for their optical properties ScienceDirect, Synthesis of New N-Substituted 1,4-Diazepane Derivatives and Their Antimicrobial Activity.

Tert-butyl 4-(3-methylpyridin-2-yl)-1,4-diazepane-1-carboxylate is a chemical compound with the molecular formula C16H25N3O2C_{16}H_{25}N_{3}O_{2} and a molecular weight of approximately 291.39 g/mol. This compound features a tert-butyl group, a diazepane ring, and a pyridine moiety, making it a member of the diazepane family. Its structure can be represented by the SMILES notation: O=C(N1CCCN(CC1)c1ncccc1C)OC(C)(C)C .

The reactivity of tert-butyl 4-(3-methylpyridin-2-yl)-1,4-diazepane-1-carboxylate is largely influenced by its functional groups. The carboxylate group can participate in various nucleophilic acyl substitution reactions, while the diazepane ring can undergo hydrogenation or oxidation. Additionally, the pyridine nitrogen may engage in coordination chemistry or protonation under acidic conditions.

Research indicates that diazepane derivatives, including tert-butyl 4-(3-methylpyridin-2-yl)-1,4-diazepane-1-carboxylate, exhibit potential medicinal properties. They have been studied for their anticonvulsant, anxiolytic, and analgesic effects . The presence of the pyridine ring may enhance these properties through interactions with biological receptors.

Various synthetic routes have been explored to produce tert-butyl 4-(3-methylpyridin-2-yl)-1,4-diazepane-1-carboxylate. A notable method involves the reaction of 3-methylpyridine with appropriate diazepane precursors in the presence of coupling agents or catalysts to facilitate the formation of the desired carboxylate structure . The synthesis typically requires careful control of reaction conditions to ensure high yield and purity.

This compound finds applications primarily in scientific research, particularly in medicinal chemistry and biochemical studies. Its potential as a therapeutic agent makes it a subject of interest for developing new drugs targeting neurological disorders and other medical conditions . Additionally, it may be utilized in material science for its unique properties.

Interaction studies involving tert-butyl 4-(3-methylpyridin-2-yl)-1,4-diazepane-1-carboxylate focus on its binding affinity to various receptors and enzymes. Preliminary investigations suggest that it may interact with neurotransmitter systems, contributing to its biological activities. These studies are essential for understanding its mechanism of action and potential therapeutic applications .

Tert-butyl 4-(3-methylpyridin-2-yl)-1,4-diazepane-1-carboxylate shares structural similarities with several other compounds in the diazepane class. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity Index
(S)-tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate194032-32-11.00
tert-Butyl 3,5-dimethylpiperazine-1-carboxylate639068-43-20.96
tert-butyl cis-2,6-dimethylpiperazine-1-carboxylate180975-66-00.96
(3R,5S)-rel-tert-butyl 3,5-dimethylpiperazine-1-carboxylate129779-30-20.96
tert-butyl 1,4-diazepane-1-carboxylate112275-50-00.96

The uniqueness of tert-butyl 4-(3-methylpyridin-2-yl)-1,4-diazepane-1-carboxylate lies in its specific pyridine substitution and the potential for enhanced biological activity compared to other similar compounds .

Traditional Multi-Step Organic Synthesis Approaches

Traditional synthetic routes to tert-butyl 4-(3-methylpyridin-2-yl)-1,4-diazepane-1-carboxylate often involve sequential functional group transformations and ring-forming reactions. A representative seven-step protocol, adapted from diazepane syntheses, begins with ethyl malonate addition to a ketone precursor, followed by lithium borohydride reduction to yield a diol intermediate. Subsequent tosylation with p-toluenesulfonyl chloride in dichloromethane facilitates nucleophilic displacement, forming a cyclic amine scaffold.

Key challenges in these methods include controlling regioselectivity during pyridinyl group incorporation. For example, condensation of 3-methylpyridine-2-amine with a bromoalkyl precursor under basic conditions (e.g., potassium carbonate in acetonitrile) achieves selective C–N bond formation at the pyridine’s α-position. Final Boc protection using di-tert-butyl dicarbonate in tetrahydrofuran/water biphasic systems completes the synthesis, with yields averaging 38–100% per step depending on purification efficiency.

Table 1: Representative Multi-Step Synthesis

StepReactionReagents/ConditionsYield (%)
1Malonate alkylationEthyl malonate, ethanol85
2Diol reductionLiBH4, THF, 70°C100
3TosylationTsCl, CH2Cl2, NEt3100
4CyclizationCs2CO3, acetonitrile92
5Boc protectionBoc2O, K2CO3, THF/H2O38

Novel Catalytic Cyclization Strategies for Diazepane Core Assembly

Recent advances leverage transition-metal catalysis and photochemical methods to streamline diazepane ring formation. A photochemical skeletal enlargement strategy, originally developed for 1,2-diazepines, demonstrates potential applicability to 1,4-diazepanes. Irradiation of pyridine derivatives with UV light (λ = 300–350 nm) in the presence of O-(mesitylsulfonyl)hydroxylamine (MSH) induces nitrogen-atom insertion, expanding the six-membered pyridine ring to a seven-membered diazepine. While this method primarily targets 1,2-diazepines, modifying the amine coupling partner could redirect selectivity toward 1,4-diazepanes.

Palladium-catalyzed cyclizations offer complementary routes. For instance, Buchwald-Hartwig amination between 2-chloro-3-methylpyridine and a diamine precursor, mediated by Pd2(dba)3 and Xantphos, constructs the diazepane core in a single step. Subsequent Boc protection under standard conditions furnishes the target compound. These catalytic methods reduce step counts but require stringent optimization of ligand-metal combinations to suppress oligomerization.

Table 2: Catalytic Cyclization Performance

MethodCatalyst SystemTemperature (°C)Yield (%)
PhotochemicalMSH, CH2Cl2, UV4084
Pd-catalyzed aminationPd2(dba)3/Xantphos10067

Stereoselective Functionalization of Pyridinyl-Diazepane Hybrid Systems

Controlling stereochemistry at the diazepane’s chiral centers remains a critical challenge. Asymmetric hydrogenation of imine intermediates using Ir-(P-OP) catalysts achieves enantiomeric excess (ee) up to 92% for analogous diazepanes. For tert-butyl 4-(3-methylpyridin-2-yl)-1,4-diazepane-1-carboxylate, dynamic kinetic resolution during Boc protection—employing chiral bases like quinine—enantioselectively orients the tert-butyl group, though yields drop to 50–60%.

Enzymatic desymmetrization presents an alternative: lipase-catalyzed hydrolysis of prochiral diesters generates enantiopure diols, which are oxidized to ketones and reductively aminated with 3-methylpyridine-2-amine. This biocatalytic approach achieves 85% ee but requires multi-enzyme cascades, complicating scale-up.

Table 3: Stereoselective Methods Comparison

TechniqueChiral Induceree (%)Scale-Up Feasibility
Asymmetric hydrogenationIr-(P-OP)92Moderate
Dynamic kinetic resolutionQuinine75Low
Enzymatic desymmetrizationCandida antarctica lipase85High

Mechanistic Insights into Decarboxylative Asymmetric Transformations

Palladium-catalyzed decarboxylative asymmetric allylic alkylation (Pd-DAAA) has emerged as a cornerstone for constructing quaternary stereocenters in diazepane systems. The reaction mechanism involves three key stages:

  • Oxidative Addition: A palladium(0) catalyst coordinates to an allylic electrophile (e.g., allyl cyanoformate), forming a π-allyl palladium complex [2] [4].
  • Decarboxylation and Enolate Formation: A carboxylate substrate (e.g., diazepanone allyl ester) undergoes decarboxylation, generating a palladium-bound enolate intermediate. This step is facilitated by the electron-withdrawing nature of the lactam protecting group [2] [5].
  • Reductive Elimination: The enolate attacks the π-allyl palladium complex, yielding the alkylated product with retention of stereochemistry [4].

Critical factors influencing enantioselectivity include:

  • Ligand Design: The (S)-(CF₃)₃-t-BuPHOX ligand induces chiral environments by sterically shielding one face of the palladium-enolate intermediate [2].
  • Solvent Effects: Nonpolar solvents like methylcyclohexane enhance enantiomeric excess (ee) by stabilizing ion-pair interactions between the palladium complex and enolate [2].

Table 1: Impact of Reaction Conditions on Enantioselectivity in Pd-DAAA

LigandSolventee (%)Yield (%)
(S)-(CF₃)₃-t-BuPHOXMethylcyclohexane95>99
(S)-t-BuPHOXToluene5985
(S)-Ty-PHOXHexanes7278

Data adapted from studies on diazepanone substrates [2] [4].

Enantioselective Construction of gem-Disubstituted Diazepane Architectures

The synthesis of gem-disubstituted diazepanes requires precise control over steric and electronic parameters. Key advancements include:

  • Substrate Engineering: Allyl esters derived from 1,4-diazepan-5-ones undergo Pd-DAAA to install all-carbon quaternary centers. For example, reaction of tert-butyl 4-(3-methylpyridin-2-yl)-1,4-diazepane-1-carboxylate precursors with allyl cyanoformate yields products with up to 95% ee [2] [6].
  • Functional Group Tolerance: Electron-donating groups (e.g., 3-methylpyridinyl) enhance reactivity by stabilizing transition states through π-π stacking interactions [2] [3].

Case Study: Synthesis of a Suvorexant Analogue
A gem-dimethyl diazepane derivative was synthesized via Pd-DAAA using tert-butyl 4-(3-methylpyridin-2-yl)-1,4-diazepane-1-carboxylate as a key intermediate. The reaction achieved 94% ee, demonstrating the method’s applicability to pharmaceutically relevant targets [2].

Protecting Group Strategies for Enhanced Reaction Specificity

Protecting groups play a dual role in Pd-DAAA: modulating substrate reactivity and directing enantioselectivity.

1.3.1. p-Anisoyl vs. Boc Protecting Groups

  • p-Anisoyl: Electron-rich aryl groups (e.g., p-methoxybenzoyl) improve enantioselectivity by stabilizing palladium-enolate intermediates via resonance effects. This group increased ee from 59% to 87% in diazepanone alkylation [2].
  • Boc (tert-Butoxycarbonyl): While widely used for amine protection, Boc groups exhibit lower selectivity in Pd-DAAA due to their electron-withdrawing nature, which destabilizes transition states [2] [6].

1.3.2. Lactam Protection

  • N-Acylation of diazepanones with acyl chlorides (e.g., acetyl chloride) prevents undesired side reactions at the amine moiety, ensuring high yields (>90%) [2] [5].

Table 2: Protecting Group Impact on Pd-DAAA Outcomes

Protecting Groupee (%)Yield (%)
p-Anisoyl9599
Boc5985
Acetyl8291

Data derived from diazepanone alkylation studies [2] [5].

The positional placement of substituents on the pyridine ring within diazepane-containing compounds represents a critical determinant of biological activity and pharmacological properties. Research investigating the structure-activity relationships of pyridine-containing heterocycles has demonstrated that the electronic environment, steric effects, and hydrogen bonding capabilities vary significantly depending on the substitution pattern [1] [2] .

In tert-butyl 4-(3-methylpyridin-2-yl)-1,4-diazepane-1-carboxylate, the 3-methylpyridin-2-yl substitution pattern creates a unique electronic environment that influences both the compound's reactivity and biological activity. The presence of the methyl group at the 3-position of the pyridine ring introduces moderate electron-donating effects that modulate the electronic density distribution across the heterocyclic system [1]. This substitution pattern has been shown to favor antiproliferative activity, as methylpyridine derivatives demonstrate enhanced biological potency compared to halogenated analogs [1].

The 2-position attachment of the pyridine ring to the diazepane nitrogen creates a configuration that maximizes hydrogen bonding potential with target proteins. Studies of pyridine derivatives have revealed that substitution at the 2-position provides optimal electronic effects for biological activity, as the nitrogen atom's proximity to the point of attachment enhances the molecule's ability to participate in receptor binding interactions [4] . The electron-withdrawing nature of the pyridine nitrogen increases the electrophilicity of adjacent carbon atoms, facilitating nucleophilic interactions with protein targets.

Comparative analysis of positional isomers reveals distinct patterns in biological activity profiles. The 3-methylpyridin-2-yl arrangement demonstrates superior binding affinity compared to alternative substitution patterns, with binding affinity values reaching pKi 8.1 for optimized derivatives [2]. This enhanced activity stems from the favorable balance between electronic effects and steric accessibility, allowing for optimal protein-ligand interactions while maintaining sufficient metabolic stability.

Research findings indicate that the positional arrangement significantly affects the compound's lipophilicity and solubility characteristics. The 3-methylpyridin-2-yl configuration exhibits logP values in the range of 2.7-3.2, which falls within the optimal range for drug-like properties [2]. This lipophilicity profile contributes to favorable pharmacokinetic properties, including adequate membrane permeability and appropriate tissue distribution.

The steric environment created by the 3-methyl substitution influences the compound's conformational flexibility and receptor selectivity. The methyl group provides sufficient steric bulk to direct binding interactions while avoiding excessive hindrance that could impair target engagement [4]. This balance results in selectivity ratios ranging from 22 to 45, indicating enhanced target specificity compared to unsubstituted analogs.

Metabolic stability studies demonstrate that the 3-methylpyridin-2-yl substitution pattern confers enhanced resistance to enzymatic degradation. The electron-withdrawing effects of the pyridine nitrogen combined with the protective influence of the 3-methyl group result in half-life values of 78-120 minutes in metabolic stability assays [2]. This improved stability translates to longer duration of action and reduced dosing frequency requirements.

The hydrogen bonding capacity of the 3-methylpyridin-2-yl system plays a crucial role in determining biological activity. The pyridine nitrogen serves as a hydrogen bond acceptor, while the aromatic protons can participate in weak hydrogen bonding interactions [4]. This dual hydrogen bonding capability enhances the compound's ability to form stable complexes with target proteins, contributing to improved binding affinity and selectivity.

Electronic analysis reveals that the 3-methylpyridin-2-yl configuration creates an optimal balance of electron density distribution. The methyl group's electron-donating effects partially counteract the electron-withdrawing influence of the pyridine nitrogen, resulting in a moderate electronic environment that favors biological activity [1]. This electronic balance is reflected in the compound's ability to modulate various biological targets while maintaining acceptable safety profiles.

tert-Butoxycarbonyl (Boc) Group Manipulation for Functional Diversity

The tert-butoxycarbonyl protecting group serves as a versatile synthetic tool that enables precise control over functional group reactivity and provides opportunities for structural diversification in diazepane chemistry. The strategic manipulation of the Boc group in tert-butyl 4-(3-methylpyridin-2-yl)-1,4-diazepane-1-carboxylate offers multiple pathways for generating functionally diverse analogs with tailored biological properties [5] [6] [7].

The Boc protecting group fundamentally alters the physicochemical properties of the diazepane scaffold. In its protected form, the compound exhibits increased lipophilicity (logP 4.2) and reduced aqueous solubility (12.5 mg/L), characteristics that influence tissue distribution and bioavailability [6]. The bulky tert-butyl moiety increases the molecular volume and creates steric shielding around the nitrogen atom, affecting both the compound's conformational preferences and its interactions with biological targets.

Selective Boc deprotection strategies enable the generation of primary amine derivatives with dramatically altered properties. Treatment with trifluoroacetic acid in dichloromethane represents the most commonly employed deprotection method, yielding the free amine with high efficiency (80-90% yield) [5] [7]. The deprotected form exhibits enhanced aqueous solubility (85.3 mg/L) and improved oral bioavailability (65% compared to 25% for the protected form), reflecting the increased hydrophilicity of the primary amine functionality.

The deprotection process reveals significant structure-activity relationships that highlight the importance of the Boc group in modulating biological activity. Removal of the Boc protecting group results in a 1.6-fold increase in receptor binding affinity (pKi 8.4 vs 6.8), indicating that the free amine form exhibits superior target engagement [6]. This enhanced activity stems from the primary amine's ability to form additional hydrogen bonding interactions and engage in ionic interactions with negatively charged amino acid residues in the target protein's binding site.

Mild deprotection conditions using aluminum trichloride or zinc bromide provide alternative approaches that preserve sensitive functional groups while enabling selective Boc removal [6] [7]. These conditions prove particularly valuable when working with substrates containing acid-labile protecting groups or when maintaining the integrity of other functional elements within the molecule is critical.

Orthogonal protection strategies combining Boc with complementary protecting groups such as fluorenylmethyloxycarbonyl (Fmoc) enable complex synthetic sequences with precise control over functional group manipulation [5] [7]. This approach allows for the selective modification of specific sites within the molecule while maintaining protection at others, facilitating the synthesis of complex analogs with multiple points of diversity.

The Boc group's influence on metabolic stability represents a critical consideration in structure-activity relationship studies. Protected derivatives typically exhibit longer half-lives due to the steric shielding provided by the tert-butyl group, which reduces susceptibility to enzymatic degradation [6]. However, this increased stability comes at the cost of reduced binding affinity, creating a structure-activity trade-off that must be carefully balanced in drug design efforts.

Thermal deprotection methods operating at 80-120°C provide solvent-free alternatives that align with green chemistry principles [6]. While these conditions may limit the scope of compatible functional groups, they offer environmentally benign approaches to Boc removal that eliminate the need for acidic reagents and reduce waste generation.

The volume of distribution and clearance parameters demonstrate significant differences between protected and deprotected forms. The Boc-protected compound exhibits higher volume of distribution (2.8 L/kg) and lower clearance (45 mL/min/kg), reflecting its increased lipophilicity and tissue retention [6]. In contrast, the deprotected form shows reduced volume of distribution (1.2 L/kg) but increased clearance (125 mL/min/kg), indicating more rapid elimination and potentially requiring more frequent dosing.

Enzymatic deprotection approaches using specialized enzymes offer highly selective methods for Boc removal under extremely mild conditions [6]. These biocatalytic methods achieve yields of 85-98% while maintaining excellent functional group tolerance and producing minimal side products. Such approaches prove particularly valuable for complex molecules containing multiple sensitive functionalities.

The cytotoxicity profiles of protected versus deprotected forms reveal important safety considerations. The Boc-protected compound exhibits minimal cytotoxicity (IC₅₀ >200 μM), while the deprotected form shows increased cellular toxicity (IC₅₀ 15 μM) [6]. This difference highlights the role of the Boc group in modulating not only pharmacological activity but also safety profiles, necessitating careful consideration of the protection state in therapeutic applications.

Hybridization with Bioactive Heterocyclic Scaffolds

The strategic fusion of the diazepane core with complementary heterocyclic systems represents a powerful approach for developing compounds with enhanced biological activity and improved pharmacological properties. The hybridization strategy leverages the synergistic effects of multiple heterocyclic motifs to create molecules with superior target selectivity, metabolic stability, and therapeutic efficacy [8] [9] [10] [11] [12].

Pyrazole hybridization with the diazepane scaffold yields pyrazolo[1,5-a]diazepine derivatives that demonstrate significant antimalarial and antiviral activities [10]. The pyrazole ring contributes nitrogen-rich pharmacophore elements that enhance hydrogen bonding capacity and provide additional sites for molecular recognition. These hybrid compounds exhibit IC₅₀ values in the 5-25 μM range against Plasmodium falciparum, representing substantial improvements over the parent diazepane structure [10]. The enhanced activity stems from the pyrazole ring's ability to engage in π-π stacking interactions with aromatic amino acid residues in the target proteins.

Imidazole-containing hybrids demonstrate exceptional promise in central nervous system applications, particularly as anxiolytic and sedative agents [11]. The imidazo[1,2-a]diazepine scaffold combines the GABA-ergic activity of the diazepine ring with the histamine receptor modulation properties of the imidazole moiety [13]. These compounds achieve IC₅₀ values of 10-50 μM in relevant biological assays while exhibiting improved selectivity profiles compared to traditional benzodiazepine drugs. The imidazole nitrogen's basicity contributes to enhanced receptor binding through protonation-dependent interactions.

Thiazole hybridization produces derivatives with broad-spectrum antimicrobial activity, achieved through the Hantzsch-thiazole synthesis employing phenacyl bromide substrates [8]. The thiazolo[3,2-a]diazepine scaffold incorporates sulfur and nitrogen heteroatoms that provide unique electronic properties and metabolic stability advantages. These compounds demonstrate IC₅₀ values of 8-30 μM against various bacterial and fungal strains, with the thiazole ring contributing to enhanced membrane penetration and intracellular accumulation.

Oxadiazole fusion creates anticancer agents with distinctive mechanisms of action [8] [14]. The oxadiazolo[3,4-b]diazepine system combines the cell cycle modulation properties of the diazepine core with the DNA-binding capabilities of the oxadiazole ring. These hybrids achieve IC₅₀ values of 15-40 μM in cancer cell line assays while maintaining low toxicity profiles against normal cells. The oxadiazole ring's electron-deficient nature facilitates interactions with nucleophilic sites in DNA and proteins.

Triazole hybridization, achieved through click chemistry approaches, yields compounds with potent anti-inflammatory and analgesic properties [8]. The triazolo[4,3-a]diazepine scaffold benefits from the triazole ring's bioisosteric properties and metabolic stability. These derivatives demonstrate IC₅₀ values of 12-35 μM in cyclooxygenase inhibition assays while exhibiting improved gastrointestinal tolerability compared to traditional anti-inflammatory drugs. The triazole ring's hydrogen bonding capacity enhances target protein interactions.

Benzimidazole fusion produces derivatives with exceptional blood-brain barrier penetration capabilities [11]. The benzimidazo[1,2-a]diazepine system combines the neurological activity of the diazepine ring with the neuroprotective properties of the benzimidazole moiety. These compounds achieve IC₅₀ values of 6-20 μM in neuroprotection assays while demonstrating anticonvulsant activity in animal models. The benzimidazole ring's aromatic system facilitates penetration across biological membranes.

Quinoline hybridization creates potent anticancer agents with kinase inhibition properties [13]. The quinolino[3,2-b]diazepine scaffold incorporates the quinoline ring's DNA intercalation capabilities with the diazepine core's protein binding properties. These hybrids demonstrate exceptional potency with IC₅₀ values of 3-15 μM in kinase inhibition assays, representing some of the most active compounds in this chemical series. The extended aromatic system of quinoline enhances π-π stacking interactions with target proteins.

Indole fusion produces derivatives with selective serotonin receptor modulation properties [15]. The indolo[2,3-b]diazepine system combines the neurotransmitter modulation properties of both heterocyclic components to create compounds with antidepressant potential. These derivatives achieve IC₅₀ values of 18-45 μM in serotonin receptor binding assays while demonstrating improved selectivity over traditional antidepressant medications. The indole ring's tryptophan-like structure facilitates recognition by serotonin-binding proteins.

The synthetic approaches for creating these hybrid systems vary depending on the target heterocycle but generally involve cyclization reactions, multicomponent condensations, or ring expansion methodologies [9] [13] [16]. Cyclization with epichlorohydrin proves particularly effective for pyrazole hybrids, while three-component condensations work well for imidazole derivatives. Ring expansion methods provide access to more complex fused systems with multiple heterocyclic components.

The biological advantages of heterocyclic hybridization extend beyond simple additive effects of the individual components. The fused systems create unique three-dimensional architectures that enable novel binding modes and improved target selectivity [12]. The enhanced metabolic stability observed in many hybrid compounds stems from the increased molecular complexity and the protective effects of multiple aromatic rings against enzymatic degradation.

XLogP3

2.7

Dates

Last modified: 08-19-2023

Explore Compound Types